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The ability to selectively control the activity of specific cell populations has revolutionized

neuroscience and holds immense promise for therapeutic interventions. Chemogenetics, a

technique that utilizes engineered receptors and their specific, otherwise inert ligands, offers a

powerful approach for non-invasive and reversible modulation of cellular function. Among the

various chemogenetic tools available, the Pharmacologically Selective Actuator Module

(PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system stands out for its

direct control over ion channel conductance, providing rapid and robust manipulation of

neuronal activity. This technical guide provides a comprehensive overview of the PSAM/PSEM

system, including its core principles, quantitative data, detailed experimental protocols, and key

signaling pathways and workflows.

Core Principles of the PSAM/PSEM System
The PSAM/PSEM system is a modular chemogenetic platform centered around engineered

ligand-gated ion channels (LGICs).[1][2] The core components are:

Pharmacologically Selective Actuator Module (PSAM): This is the engineered receptor. It is a

chimeric protein consisting of a modified ligand-binding domain (LBD) from the α7 nicotinic

acetylcholine receptor (nAChR) fused to the ion pore domain (IPD) of another LGIC.[3][4][5]

The α7 nAChR LBD is mutated to eliminate its affinity for the endogenous ligand,

acetylcholine (ACh), while introducing high affinity for a synthetic ligand (PSEM).[2]
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Pharmacologically Selective Effector Molecule (PSEM): This is the synthetic, otherwise inert,

small molecule agonist that specifically binds to and activates the PSAM.[2]

The modularity of this system allows for the creation of chimeric channels with different

functionalities by combining a specific PSAM with various IPDs.[1] This enables either neuronal

activation or inhibition depending on the ion selectivity of the chosen pore domain.[1][5]

Activation: Fusing a PSAM to a cation-selective IPD, such as that from the serotonin 3

receptor (5-HT3), results in a channel that, upon PSEM binding, allows the influx of positive

ions (e.g., Na+, K+), leading to membrane depolarization and neuronal firing.[1][6]

Inhibition: Conversely, coupling a PSAM with an anion-selective IPD, like that from the

glycine receptor (GlyR), creates a channel that permits the influx of chloride ions (Cl-).[1][6]

This leads to membrane hyperpolarization or shunting inhibition, effectively silencing

neuronal activity.[1]

A significant advancement in the PSAM/PSEM technology is the development of the PSAM4

generation. These receptors were engineered to be highly sensitive to the clinically approved

smoking cessation drug, varenicline, and its derivatives, known as ultrapotent PSEMs

(uPSEMs).[5][7] This development opens avenues for translational research and potential

clinical applications.[1]

Quantitative Data
The efficacy and selectivity of the PSAM/PSEM system are defined by the binding affinities and

potencies of the PSEMs for their cognate PSAMs, as well as their off-target effects. The

following tables summarize key quantitative data for some of the most widely used uPSEMs.

Ligand Receptor Ki (nM) Reference(s)

uPSEM792 PSAM4-GlyR 0.7 ± 0.1 [8][9]

uPSEM817 PSAM4-GlyR 0.15 ± 0.02 [8]

Table 1: Ligand Binding Affinities (Ki) for PSAM4-GlyR.
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Ligand Receptor EC50 (nM) Reference(s)

uPSEM792 PSAM4-5HT3 <10 [9]

uPSEM817 PSAM4-5HT3 0.5

uPSEM792 PSAM4-GlyR 2.3 [1]

uPSEM817 PSAM4-GlyR 0.3 ± 0.4 [1][8]

Varenicline PSAM4-5HT3 4 ± 2 [1]

Table 2: Ligand Potency (EC50) for PSAM4 Receptors.

Ligand Assay
Lowest Effective
Dose (LED) (mg/kg)

Reference(s)

uPSEM792
SNr contralateral

rotation (mice)
1 [1]

uPSEM793
SNr contralateral

rotation (mice)
0.03 [1]

uPSEM817
SNr contralateral

rotation (mice)
0.1

Varenicline
SNr contralateral

rotation (mice)
0.1 [1]

Table 3: In Vivo Efficacy of PSEMs.
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Ligand
Brain Penetrance
Metric

Value Reference(s)

uPSEM792

Peak CSF

Concentration (s.c. in

rhesus)

356.26 nM [1]

uPSEM817

Peak CSF

Concentration (s.c. in

rhesus)

6.4 nM [1]

uPSEM792

Brain Parenchyma

Concentration (s.c. in

rhesus)

~150-250 nM [1]

uPSEM817

Brain Parenchyma

Concentration (s.c. in

rhesus)

~19-50 nM [1]

Table 4: Brain Penetrance of uPSEMs in Non-Human Primates.

Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for

understanding and implementing the PSAM/PSEM system. The following diagrams, generated

using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
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PSAM/PSEM Signaling Pathways
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PSAM/PSEM signaling for activation and inhibition.
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Typical Experimental Workflow

AAV Vector Production

Stereotaxic Injection / In Utero Electroporation

Expression Period (weeks)
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A generalized workflow for in vivo chemogenetic experiments.

Detailed Experimental Methodologies
Successful implementation of the PSAM/PSEM system relies on precise and well-executed

experimental protocols. This section provides an overview of key methodologies.
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Vector Production and Delivery
AAV Vector Production: Adeno-associated viruses (AAVs) are the most common vehicle for

delivering PSAM constructs into the brain due to their low immunogenicity and stable, long-

term expression.[5][7][10]

Plasmid Preparation: High-quality, endotoxin-free plasmid DNA is essential. This includes the

AAV vector plasmid containing the PSAM construct under a cell-type-specific promoter (e.g.,

CaMKIIa for excitatory neurons), a helper plasmid, and a plasmid encoding the AAV

serotype-specific capsid proteins.[11][12]

Cell Culture and Transfection: HEK293T cells are typically used for AAV production. Cells are

cultured to a specific confluency before being co-transfected with the three plasmids using

methods like calcium phosphate precipitation or polyethyleneimine (PEI) transfection.[11][12]

Harvesting and Purification: Virus is harvested from the cells and the supernatant after a set

incubation period. Purification is a critical step to remove cellular debris and empty capsids

and is often achieved through iodixanol gradient ultracentrifugation or other chromatography-

based methods.[10][11]

Titer Determination: The genomic titer of the purified AAV is determined using quantitative

PCR (qPCR) to ensure accurate and reproducible dosing for in vivo experiments.[11]

Stereotaxic Injection: For targeted expression in specific brain regions of adult animals.[10][13]

[14][15]

Anesthesia and Analgesia: The animal is anesthetized with isoflurane and administered

analgesics.[10][16] The head is shaved and sterilized.[10]

Stereotaxic Alignment: The animal is placed in a stereotaxic frame, and the skull is leveled.

[10][14]

Craniotomy: A small burr hole is drilled over the target brain region using stereotaxic

coordinates from a brain atlas.[13][15]

Viral Infusion: A microinjection needle is slowly lowered to the target depth. The AAV solution

is infused at a slow, controlled rate (e.g., 100 nL/min) to prevent tissue damage. The needle
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is left in place for a few minutes post-injection to allow for diffusion before being slowly

withdrawn.[13][15]

Post-operative Care: The incision is sutured, and the animal is monitored during recovery.

[10][13]

In Utero Electroporation: For labeling and manipulating neuronal populations during

development.[4][17][18][19]

Anesthesia and Surgical Preparation: A timed-pregnant mouse is anesthetized, and the

uterine horns are externalized.[4][17]

Plasmid Injection: A solution containing the PSAM plasmid and a fluorescent reporter is

injected into the lateral ventricle of the embryonic brains.[4][17]

Electroporation: Tweezer-like electrodes are placed across the embryonic head, and a series

of electrical pulses are delivered to drive the negatively charged DNA into the progenitor

cells lining the ventricle.[4][17][19]

Post-operative Care: The uterine horns are returned to the abdominal cavity, the incision is

sutured, and the dam is allowed to recover.[4][17]

In Vitro and Ex Vivo Characterization
Organotypic Slice Cultures: This technique allows for the study of PSAM/PSEM function in a

preparation that maintains some of the brain's local circuitry.[20][21][22][23][24]

Slice Preparation: Brains from early postnatal rodents are rapidly dissected and placed in

ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[22][23][24] Slices of a desired

thickness (e.g., 300-400 µm) are cut using a vibratome.[22]

Culturing: Slices are placed on semi-permeable membrane inserts in a culture medium and

maintained in an incubator.[20][21][22]

Transduction: PSAM expression can be achieved by adding AAV to the culture medium.[21]

Experimentation: After a period of incubation to allow for viral expression, slices can be used

for electrophysiology or imaging experiments.[21]
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Whole-Cell Patch-Clamp Electrophysiology: To directly measure the effects of PSAM activation

on neuronal membrane properties.[6][25][26][27][28]

Slice Preparation and Recording Setup: Acute brain slices are prepared from animals

previously injected with AAV-PSAM. Slices are maintained in oxygenated aCSF. The

recording rig consists of a microscope, micromanipulator, amplifier, and data acquisition

system.[25][28]

Pipette Preparation and Sealing: A glass micropipette with a specific resistance is filled with

an internal solution and carefully guided to the membrane of a PSAM-expressing neuron. A

high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.[6]

[25][28]

Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction,

allowing for electrical access to the entire cell.[6][25]

Recording: In voltage-clamp mode, the membrane potential is held constant, and the

currents flowing through the activated PSAM channels are measured. In current-clamp

mode, the membrane potential is recorded to observe depolarization or hyperpolarization

and changes in action potential firing in response to PSEM application.[25][27]

Calcium Imaging: To visualize the activity of large populations of neurons expressing PSAMs.

[29][30][31][32][33]

Indicator Expression: Animals are co-injected with AAVs encoding both the PSAM and a

genetically encoded calcium indicator (GECI) like GCaMP.[32]

Imaging Preparation: This can be performed in acute brain slices, organotypic cultures, or in

vivo in awake, behaving animals through a chronically implanted cranial window.[29][32]

Image Acquisition: A fluorescence microscope is used to excite the GECI and capture the

changes in fluorescence that correspond to changes in intracellular calcium and, by proxy,

neuronal activity.[29][33]

Data Analysis: The fluorescence traces from individual neurons are extracted and analyzed

to determine the effects of PSEM administration on neuronal and network activity.[29]
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In Vivo Behavioral Assays
Open Field Test: To assess general locomotor activity and anxiety-like behavior.[5][34]

Apparatus: A square arena with walls to prevent escape.[5]

Procedure: The animal is placed in the center of the arena and allowed to explore freely for a

set period.[34] Behavior is recorded by an overhead camera.

Parameters Measured: Total distance traveled, time spent in the center versus the periphery

of the arena, and rearing frequency.[34] Changes in these parameters after PSEM

administration can indicate effects on locomotion or anxiety.

Elevated Plus Maze: A widely used assay for anxiety-like behavior in rodents.[2][35][36][37][38]

Apparatus: A plus-shaped maze raised off the ground with two open arms and two enclosed

arms.[2][38]

Procedure: The animal is placed in the center of the maze and allowed to explore for a set

time.[2][35]

Parameters Measured: The number of entries into and the time spent in the open versus the

closed arms. A preference for the closed arms is indicative of anxiety-like behavior. Anxiolytic

effects of PSAM manipulation would be reflected by increased exploration of the open arms.

[2][35]

Conclusion
The PSAM/PSEM chemogenetic system offers a robust and versatile platform for the precise

control of neuronal activity. Its direct action on ion channels provides rapid and reliable

modulation of cellular function, making it an invaluable tool for dissecting neural circuits and

exploring the cellular basis of behavior. The development of the PSAM4 generation and

ultrapotent, brain-penetrant PSEMs has further expanded the utility of this system, paving the

way for more sophisticated preclinical studies and potential therapeutic applications. By

understanding the core principles, quantitative parameters, and detailed methodologies

outlined in this guide, researchers can effectively harness the power of the PSAM/PSEM

system to advance our understanding of the nervous system in health and disease.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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